molecular formula C8H8BrNO2 B1497618 Methyl 4-(bromomethyl)picolinate CAS No. 317335-16-3

Methyl 4-(bromomethyl)picolinate

Cat. No. B1497618
CAS RN: 317335-16-3
M. Wt: 230.06 g/mol
InChI Key: MAQCMFOLVVSLLK-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is used as a building block in various research applications .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(OC)C1=NC=CC(CBr)=C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 230.06 g/mol .

Scientific Research Applications

Luminescence Vapochromism

Research on the luminescent properties of [CuI(4-pic)] complexes, where pic stands for picoline or methylpyridine, reveals solvent- and vapor-induced isomerization between different luminescent solids, showcasing their potential in material science for creating responsive luminescent materials (Cariati, Bu, & Ford, 2000).

Photolabile Protecting Groups

The study on photochemical reduction of 4-picolyl- and N-methyl-4-picolinium esters illustrates their use as photolabile protecting groups in synthetic chemistry, enabling the controlled release of carboxylic acids and radicals through light exposure (Sundararajan & Falvey, 2004).

Catalysis for Oxidation Reactions

The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to produce aldehydes and acids demonstrates the potential of picoline derivatives in catalysis, contributing to the development of efficient processes for the synthesis of valuable chemical intermediates (Takehira et al., 2004).

Supramolecular Complexes

Investigations into the dynamics of noncovalent supramolecular complexes involving picoline derivatives offer insights into the design of chiral molecules and materials, highlighting the importance of such compounds in developing new molecular architectures (Fuss et al., 1999).

Synthesis of Heterocycles

The transition-metal-free synthesis of 4-azafluorenones through intramolecular carbonylation of arenes in 2-aryl-3-picolines showcases innovative approaches in organic synthesis, utilizing picoline derivatives for the construction of complex heterocyclic structures (Laha, Jethava, & Patel, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-bromo-2-(bromomethyl)benzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity .

Mechanism of Action

Target of Action

Methyl 4-(bromomethyl)picolinate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura reaction . These reagents are crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the bromomethyl group of the this compound . Following this, the transmetalation step occurs, where the organoboron reagent transfers a group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway that is affected by this compound . This reaction is a type of carbon-carbon bond-forming reaction, which is fundamental to organic synthesis . The successful completion of this reaction results in the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would be primarily determined by the conditions of the reaction it is used in, such as the presence of a suitable catalyst and the other reactants .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

Methyl 4-(bromomethyl)picolinate plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The bromomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This compound interacts with enzymes, proteins, and other biomolecules through these substitution reactions. For example, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds and potentially altering the protein’s function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes by covalently modifying their active sites, leading to changes in cellular metabolism and gene expression . Additionally, it can affect cell signaling pathways by altering the function of key signaling proteins, which can have downstream effects on cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiol groups in cysteine residues or amino groups in lysine residues of proteins. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression . For example, the compound can inhibit the activity of enzymes involved in metabolic pathways by covalently modifying their active sites, leading to changes in metabolic flux and metabolite levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting the activity of specific enzymes or altering cell signaling pathways . At high doses, the compound can be toxic and cause adverse effects, such as cell death or tissue damage . Threshold effects have been observed, where the compound has no significant impact at very low doses but becomes increasingly effective as the dosage increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving nucleophilic substitution reactions. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of key metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and then distributed to various cellular compartments . It can also bind to proteins in the cytoplasm or nucleus, affecting its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell through these interactions . For example, it can be targeted to the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein function .

properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCMFOLVVSLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652158
Record name Methyl 4-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317335-16-3
Record name Methyl 4-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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